N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Description
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a benzodioxin core linked to a thiazole ring via a carbamoylmethyl group, with a furan-2-carboxamide substituent on the thiazole.
Properties
IUPAC Name |
N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c22-16(19-11-3-4-13-15(8-11)26-7-6-25-13)9-12-10-27-18(20-12)21-17(23)14-2-1-5-24-14/h1-5,8,10H,6-7,9H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWUDSCORBHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide are cholinesterase and lipoxygenase enzymes. These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.
Mode of Action
This compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they regulate.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes by this compound affects several biochemical pathways. In the nervous system, it disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. In the inflammatory response, it prevents the synthesis of leukotrienes, molecules that mediate inflammation.
Result of Action
The molecular and cellular effects of this compound’s action include increased acetylcholine levels in the nervous system and reduced inflammation due to decreased leukotriene synthesis. These effects could potentially be harnessed for therapeutic purposes, such as the treatment of Alzheimer’s disease.
Biological Activity
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anti-cancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising multiple functional groups:
- Benzodioxin ring
- Thiazole ring
- Furan-2-carboxamide moiety
This unique combination is believed to contribute to its diverse biological activities.
The primary mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as cholinesterases and lipoxygenases, which are crucial in various biochemical pathways .
- Cellular Disruption : By inhibiting these enzymes, the compound disrupts normal cellular processes, potentially leading to therapeutic effects in diseases such as cancer and infections.
Anti-Cancer Activity
Recent studies have investigated the anti-cancer potential of this compound against various cancer cell lines. The findings indicate significant cytotoxic effects:
| Cell Line | IC50 (μg/mL) | Cell Viability (%) |
|---|---|---|
| HepG2 | 20 | 33.29 |
| Huh-7 | 25 | 45.09 |
| MCF-7 | 30 | 41.81 |
These results suggest that the compound exhibits promising anti-cancer activity, particularly against hepatocellular carcinoma cells (HepG2) where it demonstrated the lowest cell viability .
Anti-Microbial Activity
In addition to its anti-cancer properties, this compound has also been evaluated for its antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 280 | 10.5 |
| S. aureus | 265 | 13 |
| B. cereus | 230 | 16 |
The presence of an aromatic moiety in the compound enhances its lipophilicity, contributing to its antimicrobial activity against both bacterial and fungal strains .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on HepG2 Cells : In vitro testing showed that at a concentration of 20 μg/mL, the compound reduced cell viability significantly compared to standard treatments like doxorubicin .
- Enzyme Inhibition Studies : The compound was tested against acetylcholinesterase and α-glucosidase. It exhibited substantial inhibitory activity against α-glucosidase while showing weaker effects on acetylcholinesterase .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The target compound’s benzodioxin moiety differentiates it from sulfonylbenzene-based triazoles and dihydropyridines .
- Shared thiazole motifs across all compounds suggest similar synthetic routes (e.g., cyclocondensation or alkylation) .
Physicochemical and Spectral Properties
Table 2: Spectral and Physical Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
